molecular formula C9H9ClF3NO B1472260 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine CAS No. 1514209-06-3

2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine

Cat. No. B1472260
CAS RN: 1514209-06-3
M. Wt: 239.62 g/mol
InChI Key: PQRHNRYWOZBIDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine” were not found, there are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthetic Pathways : Research has shown diverse methodologies in synthesizing related compounds, emphasizing the importance of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine and its derivatives in organic synthesis. For example, 2-(p-Nitrophenoxy)ethylamines were prepared through reactions with p-chloronitrobenzene, showcasing methods that might be applicable to analogous structures (Knipe, Sridhar, & Lound-Keast, 1977).
  • Pharmacological Ligands : Some derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, a compound closely related to the one , were synthesized as dopamine receptor ligands, indicating the potential of such compounds in neuropharmacological applications (Claudi et al., 1992).

Material Science and Engineering

  • Sensor Technologies : Investigations into the gas-phase conformations of related phenoxy ethylamines have provided insights into their potential applications in sensor technologies, particularly for beta-blockers (Macleod & Simons, 2004). Additionally, fast ethylamine gas sensing based on intermolecular charge-transfer complexation with related compounds highlights the role of these molecules in developing sensitive and rapid response sensors for industrial and environmental monitoring (Lee et al., 2012).

Biomedical Applications

  • Biomedical Research : Polydopamine particles derived from related compounds have shown promise as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This indicates the potential of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine derivatives in various biomedical applications, from therapeutic agent delivery to the development of biocompatible coatings (Sahiner et al., 2018).

Environmental Chemistry

  • Herbicide Research : The modification of herbicide binding to photosystem II in plants by related compounds, such as atrazine derivatives, illustrates the relevance of these chemicals in understanding and potentially developing more efficient and selective agrochemicals (Pfister, Radosevich, & Arntzen, 1979).

properties

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRHNRYWOZBIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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